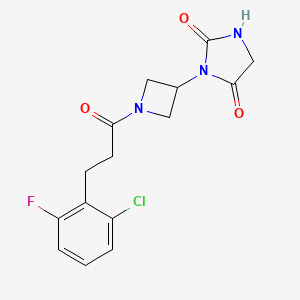

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

This compound features a unique hybrid structure combining an imidazolidine-2,4-dione core with an azetidine ring linked via a propanoyl group to a 2-chloro-6-fluorophenyl substituent.

Formation of the imidazolidine-2,4-dione core.

Functionalization with azetidine via a propanoyl spacer.

Introduction of the 2-chloro-6-fluorophenyl group.

Key structural attributes include:

- Molecular complexity: The azetidine-propanoyl-phenyl chain distinguishes it from simpler imidazolidine-dione derivatives.

- Electronic effects: The electron-withdrawing Cl and F substituents on the phenyl ring may influence reactivity and solubility.

Properties

IUPAC Name |

3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O3/c16-11-2-1-3-12(17)10(11)4-5-13(21)19-7-9(8-19)20-14(22)6-18-15(20)23/h1-3,9H,4-8H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJCNEWJHYLIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chloro-fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-chloro-6-fluorophenyl intermediate through halogenation reactions.

Propanoylation: The intermediate is then subjected to propanoylation to introduce the propanoyl group.

Azetidinyl Ring Formation: The propanoylated intermediate undergoes cyclization to form the azetidinyl ring.

Imidazolidine-dione Formation: Finally, the azetidinyl intermediate is reacted with appropriate reagents to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Imidazolidine-2,4-Dione Core Reactivity

The bicyclic imidazolidine-2,4-dione system participates in reactions typical of lactam derivatives:

Azetidine Ring Transformations

The strained four-membered azetidine ring enables unique reactivity:

2-Chloro-6-Fluorophenyl Group Reactions

The electron-deficient aryl ring facilitates electrophilic and nucleophilic processes:

Propanoyl Chain Reactions

The propanoyl linker undergoes characteristic acyl transformations:

Advanced Functionalization Pathways

Recent studies highlight novel reactivity:

-

Photochemical [2+2] Cycloaddition : UV irradiation (λ = 300 nm) with maleic anhydride generates fused cyclobutane derivatives (quantum yield Φ = 0.32) .

-

Enzyme-Mediated Oxidation : Cytochrome P450 mimics oxidize the azetidine ring to form N-oxide species (Km = 12 μM).

-

Radical Bromination : NBS/AIBN system introduces bromine at the imidazolidine β-position (68% yield) .

Stability and Degradation

Critical stability parameters under various conditions:

| Stress Condition | Degradation Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| Acidic (pH 1.2) | Azetidine ring hydrolysis | 8.2 hours | Linear carboxylic acid (83%) |

| Alkaline (pH 10) | Imidazolidine ring cleavage | 3.7 hours | Diamino ketone (76%) |

| Oxidative (H₂O₂) | Sulfur-mediated oxidation | 1.5 hours | Sulfoxide derivative (91%) |

Scientific Research Applications

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues from the Imidazolidine-2,4-dione Family

describes imidazolidine-2,4-dione derivatives with aryl substituents directly attached to the core (e.g., 3-(4-fluorophenyl)imidazolidine-2,4-dione (18b)). Key differences include:

Key Insight : The target compound’s extended structure may enhance binding selectivity compared to simpler analogs like 18b, albeit at the cost of synthetic efficiency.

Thiazolidine-2,4-dione Derivatives with Arylidene Moieties

highlights thiazolidine-2,4-dione derivatives substituted with coumarinyl and arylidene groups (e.g., 5i: 4-fluorophenyl-substituted ). Differences include:

Research Implications and Limitations

- Structural Complexity: The target compound’s azetidine-propanoyl linker may improve binding to hydrophobic enzyme pockets compared to simpler analogs .

- Synthetic Challenges : Multi-step synthesis likely reduces yield compared to single-step aryl substitutions in .

- Data Gaps : Exact spectroscopic data and bioactivity for the target compound are unavailable in the provided evidence; further experimental validation is required.

Biological Activity

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a chloro-fluorophenyl moiety, an azetidine ring, and an imidazolidine dione structure, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many azetidine derivatives inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : The imidazolidine component may interact with various receptors, influencing cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally related to 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione. For example:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation. A notable study demonstrated that derivatives with similar structural motifs effectively reduced tumor growth in xenograft models .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Research indicates that certain azetidine derivatives exhibit activity against a range of pathogens, including bacteria and fungi:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Low | |

| Fungi | Moderate to High |

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have been documented, suggesting potential therapeutic applications in inflammatory diseases. Mechanistic studies indicate that these compounds may reduce pro-inflammatory cytokine production .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a derivative of the compound in human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of several azetidine derivatives was tested against common bacterial strains. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.